molecular formula C19H19N3O B14359436 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine CAS No. 91076-79-8

1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine

Katalognummer: B14359436
CAS-Nummer: 91076-79-8
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: UGSAVOIPRUAVPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and an oxazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Substitution on the Piperazine Ring: The piperazine ring is then substituted with the phenyl group and the oxazole ring. This can be achieved through nucleophilic substitution reactions where the piperazine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include bases like sodium hydroxide and solvents like dimethylformamide.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Wirkmechanismus

The mechanism of action of 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another oxazole derivative with similar structural features.

    Phenylpiperazine: A simpler compound with a piperazine ring substituted with a phenyl group.

    Oxazole: The parent compound of the oxazole ring present in 1-Phenyl-4-(5-phenyl-1,2-oxazol-3-yl)piperazine.

Uniqueness

This compound is unique due to the combination of the piperazine ring and the oxazole ring, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Eigenschaften

CAS-Nummer

91076-79-8

Molekularformel

C19H19N3O

Molekulargewicht

305.4 g/mol

IUPAC-Name

5-phenyl-3-(4-phenylpiperazin-1-yl)-1,2-oxazole

InChI

InChI=1S/C19H19N3O/c1-3-7-16(8-4-1)18-15-19(20-23-18)22-13-11-21(12-14-22)17-9-5-2-6-10-17/h1-10,15H,11-14H2

InChI-Schlüssel

UGSAVOIPRUAVPJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NOC(=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.